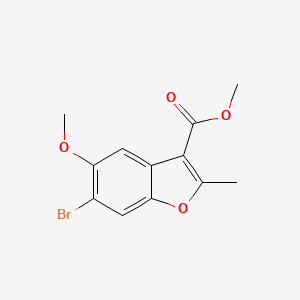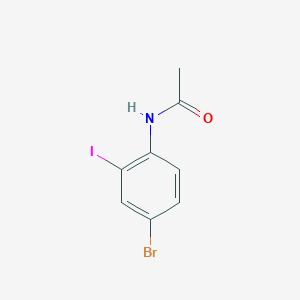
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a synthetic organic compound that holds significant potential in various scientific fields. It is characterized by its pyridine, pyrrolidine, and imidazole rings, which lend it unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Pyrrolidine Derivative Synthesis
The synthesis begins with the preparation of a pyrrolidine derivative through a condensation reaction involving a pyrrolidine ring and an appropriate carbonyl-containing compound.
Step 2: Pyridine Substitution
The methylated pyridine moiety is introduced via a nucleophilic substitution reaction, facilitated by appropriate catalysts and solvents.
Step 3: Imidazole Ring Formation
The imidazole ring is incorporated through cyclization, often under heated conditions and in the presence of a suitable base.
Industrial Production Methods
The industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes with optimizations for yield and purity. Commonly, automated reactors and stringent quality controls are in place to ensure consistency.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : This compound can undergo oxidation, especially at the pyrrolidine ring.
Reduction: : Reduction reactions can target the carbonyl groups.
Substitution: : The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like PCC or KMnO₄ in appropriate solvents.
Reduction: : Catalytic hydrogenation using Pd/C or reduction with LiAlH₄.
Substitution: : Halogenating agents or bases like NaH in polar aprotic solvents.
Major Products Formed from These Reactions
Depending on the reaction, products can range from oxidized aldehyde or ketone derivatives, reduced alcohol forms, or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
Used in the study of heterocyclic chemistry, aiding in the synthesis of complex molecular structures.
Biology
Functions as a ligand in biochemical studies, exploring enzyme binding and inhibition.
Medicine
Potential therapeutic agent in drug discovery, targeting various biological pathways.
Industry
Employed in the manufacture of specialty chemicals and advanced materials.
Wirkmechanismus
Molecular Targets: : This compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: : The imidazole ring often interacts with enzymatic active sites, while the pyridine and pyrrolidine rings facilitate binding and transport within biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-((2-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
5-(3-((5-ethylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one
Highlighting Uniqueness
Compared to similar compounds, 4-(3-((5-methylpyridin-2-yl)oxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one possesses a unique combination of substituents that enhance its binding affinity and specificity in biochemical applications, making it a valuable tool in scientific research.
There you have it! This comprehensive breakdown should give you a solid foundation to explore this compound further. Intrigued by anything specific here?
Eigenschaften
IUPAC Name |
4-[3-(5-methylpyridin-2-yl)oxypyrrolidine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-9-2-3-12(15-6-9)21-10-4-5-18(8-10)13(19)11-7-16-14(20)17-11/h2-3,6-7,10H,4-5,8H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXHSHZEJBURLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)C(=O)C3=CNC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2939313.png)
![ethyl 3-methyl-6-oxo-1-(2,2,2-trifluoroethyl)-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2939315.png)


![3-{[(4-fluorophenyl)methyl]sulfanyl}-2-methyl-1H-indole](/img/structure/B2939318.png)


![Tert-butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2939323.png)

![3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2939327.png)

![5-[(pyridin-2-ylmethyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B2939331.png)
![methyl 7-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2939334.png)
![Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate](/img/structure/B2939335.png)
